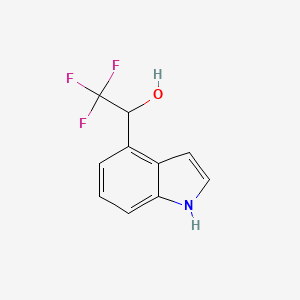

2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-2-1-3-8-6(7)4-5-14-8/h1-5,9,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQGRDFOXYABGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228592-97-8 | |

| Record name | 2,2,2-trifluoro-1-(1H-indol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Approaches to the 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol Core

The construction of the target molecule can be broadly categorized into two main strategic considerations: the method of substitution at the indole's C4 position and the point at which the trifluoroethanol side chain is introduced or assembled.

Indole (B1671886) Functionalization Techniques for 4-Position Substitution

Direct functionalization of the indole ring at the C4 position is notoriously difficult due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position. Consequently, indirect methods are often employed to achieve the desired C4 substitution.

A prominent strategy involves the use of a pre-functionalized indole, such as 4-bromoindole. This halogenated intermediate serves as a versatile handle for introducing a variety of functional groups through metal-catalyzed cross-coupling reactions or by conversion to an organometallic species. For instance, 4-bromoindole can be synthesized from starting materials like 4-bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole or methyl 4-bromo-1H-indole-3-carboxylate. chim.it One established method for its synthesis is the Batcho-Leimgruber indole synthesis. chim.it

Once 4-bromoindole is obtained, a key transformation is the metal-halogen exchange to generate a nucleophilic C4-center. This can be achieved using organolithium reagents (lithium-halogen exchange) or through the formation of a Grignard reagent (magnesium-halogen exchange). This C4-indolyl anion or organometallic species can then react with a suitable electrophile to introduce the desired side chain or a precursor to it.

Another powerful approach to C4 functionalization is the use of directing groups. These are moieties temporarily installed on the indole ring (often at the N1 or C3 position) that steer an incoming reagent to a specific, otherwise disfavored, position. For example, a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions. nih.gov Similarly, other directing groups can facilitate a range of C-H activation and functionalization reactions at the C4 position. nih.gov

Introduction of the 2,2,2-Trifluoroethanol (B45653) Moiety

With a method to control regioselectivity at the C4 position, the next critical step is the introduction of the 2,2,2-trifluoroethanol group. This can be accomplished through several distinct synthetic routes.

A common and reliable method for synthesizing alcohols is the reduction of a corresponding ketone. In this context, the target molecule can be prepared by the reduction of 2,2,2-trifluoro-1-(1H-indol-4-yl)ethan-1-one.

The synthesis of this precursor ketone would likely involve the reaction of a C4-indolyl nucleophile, generated from 4-bromoindole via metal-halogen exchange, with a trifluoroacetylating agent such as ethyl trifluoroacetate or trifluoroacetic anhydride. wikipedia.org

Once the 4-(trifluoroacetyl)indole is synthesized, it can be reduced to the desired alcohol. Standard reducing agents like sodium borohydride (NaBH₄) are typically effective for the reduction of ketones to secondary alcohols and are compatible with the indole nucleus. researchgate.net The reaction is generally carried out in a protic solvent such as ethanol or methanol (B129727).

Table 1: Key Reactions in the Ketone Reduction Pathway

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Halogen-Metal Exchange | 4-Bromoindole, n-BuLi or Mg, THF | 4-Lithiated indole or 4-Indolylmagnesium bromide |

| 2 | Trifluoroacetylation | 4-Indolyl organometallic, Ethyl trifluoroacetate or (CF₃CO)₂O | 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethan-1-one |

A more direct approach involves the hydroxyalkylation of a C4-nucleophilic indole species. This would entail the reaction of a 4-lithiated indole or a 4-indolyl Grignard reagent with a trifluoroacetaldehyde equivalent, such as trifluoroacetaldehyde methyl hemiacetal. This reaction would form the carbon-carbon bond and the alcohol functionality in a single step. However, the regioselective generation of the C4-nucleophile remains a prerequisite.

Alternatively, directed C-H functionalization strategies could potentially be employed. For instance, a directing group could facilitate a direct C-H insertion reaction at the C4 position with a suitable trifluoroacetaldehyde-derived electrophile. Research has shown that boron-mediated directed C-H hydroxylation can functionalize the C4 position of indoles. thieme-connect.de Adapting such a system for hydroxytrifluoroethylation would be a novel extension.

An alternative strategy to construct the trifluoromethyl group is through the fluorination of a suitable precursor. This approach would involve first synthesizing a 4-acetylindole or a related derivative. This could be achieved through a Friedel-Crafts acylation of a C4-metalated indole.

Subsequently, the methyl group of the 4-acetylindole could be converted to a trifluoromethyl group. This transformation is challenging but can be achieved using powerful fluorinating agents. One potential reagent for such a transformation is diethylaminosulfur trifluoride (DAST), which is known to convert ketones to geminal difluorides and can also be used in more complex fluorination sequences. semanticscholar.org Other modern fluorinating agents could also be applicable. This route, however, often requires harsh conditions and may not be compatible with all functional groups on the indole ring.

Regioselectivity in Indole Functionalization Reactions

As highlighted, the primary challenge in the synthesis of this compound is achieving regioselectivity at the C4 position. The indole ring has a high electron density, particularly at the C3 position of the pyrrole (B145914) ring, making it highly susceptible to electrophilic attack at this site. Standard electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation, almost exclusively yield C3-substituted products.

To overcome this inherent reactivity, synthetic chemists have developed several strategies:

Use of Protecting Groups: The nitrogen of the indole is often protected (e.g., as an N-sulfonyl or N-tert-butoxycarbonyl derivative) to modulate the reactivity of the ring and to facilitate certain reactions like lithiation.

Directed Metalation: By using a directing group on the nitrogen atom, it is possible to direct a strong base to deprotonate the C2 or C7 position. Achieving C4 deprotonation often requires more specialized directing groups or starting from a pre-functionalized indole.

C-H Activation with Directing Groups: As mentioned previously, the installation of a directing group, often at the C3 position, can enable transition-metal-catalyzed C-H activation and subsequent functionalization at the C4 position. nih.gov This has become a powerful tool for accessing previously difficult-to-synthesize indole isomers.

Synthesis from Pre-functionalized Benzenoid Rings: An alternative to functionalizing the intact indole core is to construct the indole ring from a benzene (B151609) derivative that already bears the desired substituent at the position that will become C4 of the indole.

The choice of strategy depends on the availability of starting materials, the desired scale of the synthesis, and the compatibility of the reaction conditions with other functional groups that may be present in the molecule.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Bromoindole |

| 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethan-1-one |

| Ethyl trifluoroacetate |

| Trifluoroacetic anhydride |

| Sodium borohydride |

| Trifluoroacetaldehyde methyl hemiacetal |

| 4-Acetylindole |

Selective C-4 Indole Substitution Pathways

Achieving substitution at the C-4 position of an indole requires overcoming the intrinsic preference for reaction at the C-2 and C-3 positions of the pyrrole ring. Modern synthetic strategies largely rely on directing group-assisted, transition-metal-catalyzed C-H activation to achieve this selectivity. nih.govacs.org

By installing a directing group (DG) on the indole, typically at the C-3 position or the N-1 position, a catalyst can be coordinated and positioned to selectively activate the C-H bond at the C-4 position. nih.gov Weakly coordinating groups like ketones, aldehydes, and amides at the C-3 position have proven particularly successful. nih.gov For instance, a 3-acetyl or 3-pivaloyl group can direct palladium catalysts to facilitate C-4 arylation, alkenylation, and acylation. nih.govresearchgate.net

Key Directing Group Strategies for C-4 Functionalization:

C-3 Carbonyl Groups: An acetyl, pivaloyl, or formyl group at the C-3 position can effectively direct rhodium(III) and palladium(II) catalysts to functionalize the C-4 position. nih.govnih.gov Prabhu and co-workers demonstrated that a C-3 trifluoroacetyl group directs rhodium(III) catalysis to achieve C-4 alkenylation, whereas a simple acetyl group under similar conditions leads to C-2 alkenylation, highlighting the subtle electronic and steric influences of the directing group. nih.gov

Transient Directing Groups: To avoid the need for separate installation and removal steps, transient directing groups have been developed. For example, glycine or alanine can be used as a transient directing group in palladium-catalyzed C-4 alkynylation of indoles bearing a C-3 carbaldehyde. nih.govacs.org

N-1 Protecting/Directing Groups: Groups installed on the indole nitrogen, such as N-P(O)tBu2, can direct metallation to various positions on the benzene ring, including C-4, depending on the catalytic system employed. nih.govacs.org

These methods provide a robust toolkit for introducing a suitable functional group handle at the C-4 position, which can then be elaborated to the desired trifluoroethanol moiety. A direct C-4 acylation using a trifluoroacetyl source would be a key step toward synthesizing the precursor ketone, 2,2,2-trifluoro-1-(1H-indol-4-yl)ethan-1-one. semanticscholar.orgacs.org

Differentiation of N-Alkylation versus C-Alkylation (e.g., C3-Position)

When functionalizing the indole scaffold, particularly in alkylation reactions, a primary challenge is controlling the regioselectivity between the nitrogen (N-1) and carbon (C-3) atoms. The indole anion is ambident, meaning it has two nucleophilic sites, and the outcome of an alkylation reaction is highly dependent on the reaction conditions, including the counterion, solvent, and electrophile.

Generally, reactions that favor an ionic interaction with the indole nitrogen lead to N-alkylation, while conditions that promote electrophilic attack on the pyrrole ring result in C-3 alkylation. The C-3 position is about 10¹³ times more reactive than benzene in electrophilic substitutions, making it the kinetically favored site for many reactions. nih.gov However, catalyst control has emerged as a powerful strategy to override this intrinsic reactivity. scispace.com

For instance, in palladium-catalyzed asymmetric allenylic alkylation, the choice of base and solvent can completely switch the selectivity. Using Cs₂CO₃ in acetonitrile favors the N-1 alkylated product, while other conditions can yield the C-3 product. researchgate.net Similarly, a dinuclear zinc-ProPhenol complex has been shown to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines, where attack at the nitrogen is reversible, but under these specific catalytic conditions, it leads to the thermodynamically stable N-alkylated product. nih.gov

Below is a table summarizing general conditions that influence the regioselectivity of indole alkylation.

| Factor | Favors N-Alkylation | Favors C-3 Alkylation | Rationale / Example |

|---|---|---|---|

| Counterion | More ionic (K+, Cs+) | More covalent (Mg²⁺, Li⁺) | Potassium or Cesium ions associate less tightly with the indole nitrogen, leaving it more nucleophilic. Magnesium ions coordinate more strongly, increasing the covalent character and favoring attack from the π-system at C-3. |

| Solvent | Polar aprotic (DMF, DMSO) | Less polar (Toluene, THF) | Polar aprotic solvents solvate the cation, freeing the indole anion and promoting N-attack. Less polar solvents favor ion pairing, leading to C-3 attack. |

| Catalyst/Ligand System | Dinuclear Zn-ProPhenol nih.gov | Pd(II) with specific ligands scispace.com | The catalyst and its ligands can create a specific steric and electronic environment that directs the electrophile to one site over the other, overriding the intrinsic reactivity. nih.govscispace.com |

| Protecting Groups | Bulky N-substituents (e.g., -SO₂R) | N-H (unprotected) | Large groups on the nitrogen sterically hinder N-alkylation and electronically withdraw density, making C-3 the more favorable site for electrophilic attack. |

Catalytic Transformations in the Synthesis of this compound and its Analogs

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Different catalytic strategies can be employed to construct the C-4 substituted indole core and to perform the stereoselective reduction of the ketone precursor.

Palladium catalysis is a cornerstone of modern C-H functionalization chemistry and is highly applicable to the synthesis of C-4 substituted indoles. nih.gov Directing group strategies, as mentioned in section 2.2.1, are frequently employed in conjunction with palladium catalysts.

A particularly advanced method is the palladium/norbornene cooperative catalysis, also known as the Catellani reaction. researchgate.net This strategy allows for the selective functionalization of both the ortho and ipso positions of an aryl halide. Recently, this has been applied to the direct synthesis of C-4 acyl indoles, which are direct precursors to the target alcohol. acs.org This approach avoids pre-installing a directing group on the indole itself, instead building the functionalized indole from simpler precursors like N-tert-butyl iodoaniline. acs.org

The table below summarizes representative transition metal-catalyzed reactions for C-4 indole functionalization.

| Catalyst System | Directing Group (on Indole) | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-3 Pivaloyl | C-4 Arylation | Allows for the introduction of aryl groups at the C-4 position. The pivaloyl group is removable. | nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-3 Trifluoroacetyl | C-4 Alkenylation | Highly selective for C-4 over other positions. The choice of C-3 carbonyl group is crucial for regioselectivity. | nih.gov |

| Pd(II) / Glycine | C-3 Carbaldehyde (substrate) | C-4 Alkynylation | Utilizes a transient directing group, simplifying the synthetic sequence. | acs.org |

| Pd(OAc)₂ / Norbornene | None (Built from iodoaniline) | C-4 Acylation | Catellani-type reaction that constructs the C-4 acyl indole from precursors, offering high regioselectivity. | acs.org |

Acid catalysis is fundamental to many indole functionalization reactions, most notably the Friedel-Crafts acylation. To synthesize the ketone precursor, 2,2,2-trifluoro-1-(1H-indol-4-yl)ethan-1-one, a Friedel-Crafts reaction at the C-4 position would be an ideal, direct approach. However, this is challenging due to the higher nucleophilicity of the C-3 position.

To achieve C-4 acylation, one might first block the C-3 position with a group that can be removed later. Alternatively, specific reaction conditions using strong Brønsted or Lewis acids can sometimes favor substitution on the benzene ring. Trifluoromethanesulfonic acid (TfOH) is a particularly potent catalyst for Friedel-Crafts reactions. mdpi.com Another strategy involves using trifluoroacetic anhydride (TFAA) in combination with a Lewis acid like bismuth or scandium triflate, or even using TFAA as both the acylating agent and catalyst promoter. google.comresearchgate.net A catalyst- and additive-free method for the fluoroacetylation of indoles using fluorinated acetic acids has been reported, though it primarily yields the C-3 substituted product. nih.gov Directing the reaction to C-4 would likely require one of the C-H activation strategies discussed previously.

The final step in synthesizing this compound from its corresponding ketone is a reduction. Achieving this stereoselectively to produce a single enantiomer (either (R) or (S)) is crucial for many applications. Biocatalysis, particularly using ketoreductases (KREDs), offers an exceptionally efficient and environmentally friendly method for the asymmetric reduction of prochiral ketones. rsc.orgnih.gov

KREDs are enzymes that use a cofactor, typically NADPH or NADH, to deliver a hydride to a ketone, producing a chiral alcohol with high enantiomeric excess (ee). nih.gov A wide range of KREDs have been identified and engineered to accept various substrates, including those with bulky and electron-withdrawing groups like trifluoromethyl ketones. acs.orgnih.gov The stereochemical outcome of the reduction (delivering the (R)- or (S)-alcohol) depends on whether the enzyme follows the Prelog or anti-Prelog rule for hydride delivery. By selecting the appropriate KRED from a library, either enantiomer of the target alcohol can often be synthesized. mdpi.com

The table below provides examples of biocatalytic reductions relevant to this synthesis.

| Enzyme Type | Substrate Class | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | Aromatic ketones | Chiral secondary alcohols | High enantioselectivity (>99% ee), mild reaction conditions (aqueous media, room temp), environmentally benign. | rsc.orgnih.gov |

| Immobilized KRED | (3,5-Bis(trifluoromethyl)phenyl)ethanone | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | Enzyme can be recycled and reused, suitable for continuous flow processes, stable in organic solvents. | acs.org |

| NADPH-Dependent KRED | Various prochiral ketones | Chiral alcohols | Self-sufficient systems with co-immobilized cofactors (NADPH) avoid the need to add expensive cofactors to the reaction mixture. | nih.gov |

| Baker's Yeast (whole cell) | Prochiral acetophenones | Chiral phenylethanols | Inexpensive and readily available biocatalyst, though selectivity can be lower than with isolated, engineered enzymes. | biomedpharmajournal.org |

Advanced Synthetic Protocols

Combining the methodologies described above allows for the design of advanced, multi-step protocols for the synthesis of this compound. A plausible and efficient route would involve:

Directed C-H Acylation: Start with a C-3 protected indole, for example, 3-pivaloyl-1H-indole. Perform a palladium-catalyzed C-4 C-H acylation using a trifluoroacetyl source. This would selectively install the required ketone functionality at the C-4 position.

Deprotection (if necessary): If the directing group at C-3 or a protecting group at N-1 is not desired in the final product, it would be removed at this stage.

Asymmetric Biocatalytic Reduction: Subject the resulting 2,2,2-trifluoro-1-(1H-indol-4-yl)ethan-1-one to an enzymatic reduction using a highly selective ketoreductase (KRED). Screening a panel of KREDs would identify an enzyme that provides the desired (R) or (S) enantiomer of the alcohol with high conversion and excellent enantiomeric excess (>99% ee).

An alternative advanced protocol could leverage the Catellani reaction, starting from a substituted iodoaniline and a trifluoroacetyl-containing coupling partner to directly construct the C-4 acylated indole skeleton in a highly convergent manner. acs.org This would then be followed by the same stereoselective enzymatic reduction to yield the final product. These advanced protocols offer high levels of control over regioselectivity and stereoselectivity, which are essential for the synthesis of complex, functional molecules.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for accelerating reaction rates and often improving yields. nih.gov The application of microwave irradiation to classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, has been well-documented. nih.gov

Microwave heating has been successfully employed in the synthesis of various functionalized indoles. For example, a microwave-assisted, one-pot, three-component reaction has been developed for the synthesis of polysubstituted indoles under Sonogashira coupling conditions. tandfonline.com Furthermore, microwave irradiation has been utilized in the synthesis of trifluoromethyl-substituted spiro[indole-triazoles]. These examples underscore the potential of microwave assistance in the synthesis of complex indole derivatives.

For the synthesis of this compound, microwave irradiation could be particularly beneficial in the key trifluoromethylation step. The reaction of an indole precursor with a trifluoromethylating agent could be accelerated under microwave conditions, potentially reducing reaction times and improving the efficiency of the synthesis. A solid acid/superacid catalyzed microwave-assisted approach has been described for the synthesis of trifluoromethyl-imines from trifluoromethyl-ketones and primary amines, highlighting the utility of this technology in reactions involving trifluoromethylated compounds. cas.cn

| Reaction Type | Microwave Conditions | Advantages | Reference |

| Synthesis of Polysubstituted Indoles | 60-90 °C, 300 W | Rapid, efficient, one-pot. | tandfonline.com |

| Synthesis of Trifluoromethyl-imines | 175 °C (pressure vessel) | Shorter reaction times, improved yields. | cas.cn |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of the target compound relies on the availability of two key precursors: an indole-4-carbaldehyde and a trifluoromethylating agent.

The primary route to this compound involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of 1H-indole-4-carbaldehyde. This is typically achieved using a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane, also known as the Ruppert-Prakash reagent.

A plausible synthetic approach involves the reaction of 1H-indole-4-carbaldehyde with (trifluoromethyl)trimethylsilane in the presence of a suitable initiator, such as a fluoride source (e.g., tetrabutylammonium fluoride) or a base. The initial product is a trimethylsilyl-protected alcohol, which upon hydrolysis yields the final product, this compound. The reaction of indoles with trifluoromethyl ketones to form trifluoromethyl-indolyl-phenylethanols has been reported, demonstrating the feasibility of this type of transformation. beilstein-archives.org

| Reactant 1 | Reactant 2 | Initiator/Catalyst | Intermediate | Final Product |

| 1H-Indole-4-carbaldehyde | (Trifluoromethyl)trimethylsilane | Tetrabutylammonium fluoride (TBAF) | O-silylated trifluoroethanol | This compound |

The synthesis of the key precursors is detailed below:

1H-Indole-4-carbaldehyde: This precursor can be synthesized through various methods. One common approach is the Vilsmeier-Haack formylation of indole. However, this reaction typically yields the 3-formyl derivative as the major product. To obtain the 4-formyl isomer, protection of the 3-position may be necessary, followed by formylation and deprotection. Alternatively, specific synthetic routes starting from substituted anilines can be employed to achieve regioselective synthesis of the 4-substituted indole.

Stereochemical Investigations

Asymmetric Synthesis Approaches for Enantiomeric Control

Asymmetric synthesis provides a direct route to enantiomerically enriched or pure compounds, avoiding the need for resolving racemic mixtures and the inherent 50% yield limitation of classical resolution. For a target like 2,2,2-trifluoro-1-(1H-indol-4-yl)ethanol, a primary strategy involves the enantioselective reduction of the corresponding ketone, 4-(2,2,2-trifluoroacetyl)-1H-indole.

Research into the asymmetric synthesis of structurally similar trifluoromethylated alcohols has highlighted several effective catalytic systems. nih.govnih.gov These methodologies are broadly applicable and represent the state-of-the-art for achieving enantiomeric control in such syntheses. Key approaches include:

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, typically based on ruthenium or rhodium complexed with chiral ligands, to transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the ketone substrate.

Catalytic Asymmetric Hydrogenation: This involves the use of molecular hydrogen (H₂) in the presence of a chiral catalyst. Sharpless asymmetric dihydroxylation followed by nucleophilic opening is another powerful sequence for creating chiral centers. nih.gov

Biocatalytic Reduction: Engineered ketoreductase (KRED) enzymes offer high enantioselectivity under mild reaction conditions and are increasingly used in pharmaceutical synthesis.

Another viable approach is the asymmetric Friedel-Crafts alkylation of the indole (B1671886) nucleus with a suitable trifluoromethylated electrophile, catalyzed by a chiral Lewis acid. rsc.org

The table below summarizes representative results for the asymmetric synthesis of analogous trifluoromethylated alcohols, demonstrating the high levels of enantioselectivity that can be achieved with modern catalytic systems.

| Catalyst/Method | Substrate Type | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Reference |

| Chiral Ru-diamine complex | Trifluoromethyl aryl ketone | >90 | >95 | researchgate.net |

| Sharpless Asymmetric Dihydroxylation | Trifluoromethylated alkene | Good | High | nih.gov |

| Chiral Ph-dbfox/Zn(NTf₂)₂ | β-CF₃ acrylates with pyrroles | 90-99 | 66-99 | rsc.org |

| Engineered Ketoreductase (KRED) | Trifluoromethyl aryl ketone | >90 | >99 | N/A |

This table presents typical data for analogous reactions and serves as a predictive guide for the synthesis of this compound.

Chiral Resolution Techniques for Racemic Mixtures

When a direct asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture of this compound is an alternative path to obtaining the pure enantiomers. Chiral resolution separates the enantiomers from a 50:50 mixture.

Enzymatic kinetic resolution (EKR) is a powerful and widely used technique for resolving racemic alcohols. nih.govmdpi.com This method leverages the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other. For a racemic alcohol, lipase-catalyzed enantioselective acetylation is a common strategy.

In this process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acetylates one enantiomer (e.g., the R-enantiomer), converting it into an ester, while leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting mixture contains one enantiomer as an alcohol and the other as an ester, which can then be separated using standard chromatographic techniques. The ester can be subsequently hydrolyzed to recover the alcohol in its enantiomerically pure form.

Several lipases are commercially available and have proven effective in resolving a wide range of alcohols, including those with fluorinated groups. nih.govnih.gov Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase (AK lipase) are frequently screened to find the optimal catalyst for a given substrate. mdpi.comnih.gov

The table below outlines a hypothetical enzymatic kinetic resolution of racemic this compound, illustrating the expected outcomes.

| Enzyme | Acyl Donor | Solvent | Product 1 (Unreacted Alcohol) | Product 2 (Acetylated Ester) | Reference |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Tetrahydrofuran (THF) | (S)-alcohol, >95% e.e. | (R)-acetate, >95% e.e. | nih.govnih.gov |

| Pseudomonas fluorescens Lipase (AK) | Vinyl Acetate | Vinyl Acetate (as solvent) | (S)-alcohol, >99% e.e. | (R)-acetate, >99% e.e. | mdpi.com |

| Pseudomonas cepacia Lipase (PCL) | Acetic Anhydride | 2-MeTHF | (S)-alcohol, >90% e.e. | (R)-acetate, >90% e.e. | nih.gov |

This table is illustrative, based on typical results for lipase-catalyzed resolutions of secondary alcohols.

Methodologies for Enantiomeric Excess and Optical Purity Determination

Accurate determination of enantiomeric excess (e.e.) is critical in both asymmetric synthesis and chiral resolution to quantify the success of the stereoselective transformation. heraldopenaccess.us The most common and reliable methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral HPLC: This is the predominant technique for separating and quantifying enantiomers. heraldopenaccess.us The method uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for a broad range of compounds, including alcohols. hplc.euchromatographyonline.comsigmaaldrich.com Method development typically involves screening various columns and mobile phase compositions (combinations of hexane/isopropanol or hexane/ethanol for normal phase) to achieve baseline separation of the enantiomeric peaks. chromatographyonline.combgb-analytik.com

NMR Spectroscopy: Enantiomeric excess can also be determined by NMR using chiral derivatizing agents or chiral solvating agents.

Chiral Derivatizing Agents: The racemic alcohol can be reacted with an enantiomerically pure chiral reagent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of specific signals allows for the calculation of the e.e. of the original alcohol.

Chiral Solvating Agents: In the presence of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, the enantiomers of the analyte may form transient diastereomeric complexes that exhibit separate signals in the NMR spectrum. chemimpex.comchemimpex.com

The following table summarizes typical conditions for the determination of enantiomeric excess by chiral HPLC, which would be suitable starting points for analyzing this compound.

| Method | Column (CSP) | Mobile Phase | Detection | Expected Outcome | Reference |

| Chiral HPLC | CHIRALCEL® OJ-H | Methanol (B129727)/DEA (100/0.1, v/v) | UV at 220 nm | Baseline separation of (R) and (S) enantiomers | hplc.eu |

| Chiral HPLC | CHIRALPAK® IC | Ethanol/2-Propanol/DEA (90/10/0.1, v/v/v) | UV at 270 nm | Two distinct peaks with different retention times | hplc.eu |

| Chiral HPLC | (S,S) Whelk-O 1 | Hexane/Ethanol (60/40) | UV at 220 nm | Resolution of enantiomers of indole derivatives | bgb-analytik.com |

This table provides examples of established chiral HPLC methods for analogous compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol, a multi-faceted approach employing ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques is utilized for a complete structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring, the methine proton of the trifluoroethanol side chain, and the hydroxyl proton.

The aromatic region of the spectrum would display signals corresponding to the protons on the indole ring. The proton at the 2-position of the indole ring typically appears as a triplet, while the proton at the 3-position shows a triplet. The protons on the benzene (B151609) portion of the indole ring (positions 5, 6, and 7) would exhibit characteristic splitting patterns based on their coupling with adjacent protons. The methine proton (CH) of the trifluoroethanol side chain is expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The hydroxyl (OH) proton signal is typically a broad singlet, and its chemical shift can be concentration and solvent dependent. The proton on the indole nitrogen (NH) also generally appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures and established chemical shift principles)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Indole) | ~ 8.1 | br s | - |

| H-7 (Indole) | ~ 7.5 | d | ~ 8.0 |

| H-2 (Indole) | ~ 7.3 | t | ~ 2.5 |

| H-5 (Indole) | ~ 7.1 | t | ~ 8.0 |

| H-6 (Indole) | ~ 7.0 | d | ~ 8.0 |

| H-3 (Indole) | ~ 6.5 | t | ~ 2.0 |

| CH (Side Chain) | ~ 5.2 | q | ~ 7.0 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbon atoms of the indole ring are expected to resonate in the aromatic region of the spectrum. The carbons directly attached to the nitrogen (C2 and C7a) will have characteristic chemical shifts. The trifluoromethyl group will have a significant deshielding effect on the adjacent methine carbon (CH) of the side chain, causing it to appear at a lower field. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures and established chemical shift principles)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7a (Indole) | ~ 136 |

| C-3a (Indole) | ~ 128 |

| C-2 (Indole) | ~ 125 |

| CF₃ (Side Chain) | ~ 124 (q, J ≈ 280 Hz) |

| C-5 (Indole) | ~ 122 |

| C-4 (Indole) | ~ 120 |

| C-6 (Indole) | ~ 118 |

| C-7 (Indole) | ~ 111 |

| C-3 (Indole) | ~ 102 |

¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. azom.com This signal would likely appear as a doublet due to coupling with the adjacent methine proton. The chemical shift of the trifluoromethyl group is a sensitive probe of its electronic environment. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound (Predicted data based on analogous structures and established chemical shift principles)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. For instance, correlations would be expected between the adjacent protons on the benzene ring of the indole nucleus (e.g., H-5 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This experiment would definitively link the proton signals to their corresponding carbon signals in the indole ring and the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two to three bonds. ustc.edu.cn This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. acdlabs.com For example, correlations would be expected from the methine proton of the side chain to the C-4 and C-3a carbons of the indole ring, confirming the point of attachment of the trifluoroethanol moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. The expected exact mass can be calculated from its molecular formula, C₁₀H₈F₃NO. Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure. Key fragmentation pathways would likely involve the loss of the trifluoromethyl group (CF₃) and cleavage of the bond between the indole ring and the side chain.

Table 4: Predicted HRMS Data for this compound (Predicted data based on the molecular formula)

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is essential for identifying the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the hydroxyl (-OH) and indole amine (N-H) groups would likely result in a broad absorption band in the 3500-3200 cm⁻¹ region due to intermolecular and intramolecular hydrogen bonding. The aromatic C-H stretching of the indole ring would appear around 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring are expected in the 1600-1450 cm⁻¹ range. The C-O stretching of the secondary alcohol would be observed in the 1150-1050 cm⁻¹ region. Crucially, the trifluoromethyl group (-CF₃) would produce very strong and characteristic C-F stretching absorption bands, typically found in the 1350-1100 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) & N-H (Indole) | Stretching | 3500 - 3200 | Broad, Medium-Strong |

| Aromatic C-H (Indole) | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C (Indole) | Stretching | 1600 - 1450 | Medium-Strong |

| C-F (Trifluoromethyl) | Stretching | 1350 - 1100 | Very Strong |

| C-O (Alcohol) | Stretching | 1150 - 1050 | Strong |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the π-electron system of the indole ring. The UV-Vis spectrum of indole and its derivatives typically displays two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.govacs.org For a 4-substituted indole, these bands are expected to be present, with their exact position (λₘₐₓ) and intensity influenced by the trifluoroethanol substituent.

The spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol, would show a strong absorption band around 220 nm and another, more structured band in the 260-290 nm region. researchdata.edu.auresearchgate.net The substituent at the 4-position can cause shifts in these absorption maxima compared to unsubstituted indole. acs.org

| Electronic Transition | Typical Wavelength Range for Indoles (nm) | Expected Appearance |

|---|---|---|

| ¹Lₐ Band | ~260 - 275 | Strong absorption, may show fine structure |

| ¹Lₑ Band | ~275 - 290 | Shoulder or distinct peak, lower intensity than ¹Lₐ |

| High Energy Transition | ~210 - 225 | Very strong absorption |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported, the expected structural features can be predicted.

If suitable single crystals could be grown, X-ray diffraction analysis would reveal key parameters such as bond lengths, bond angles, and torsion angles. The solid-state packing would likely be dominated by intermolecular hydrogen bonding involving the alcohol's hydroxyl group (-OH) as a donor and acceptor, and the indole's N-H group as a donor. These interactions would link molecules into chains, sheets, or a three-dimensional network. iucr.orgiucr.org Additionally, π-π stacking interactions between the planar indole rings of adjacent molecules would likely contribute to the stability of the crystal lattice. acs.org The bulky and highly electronegative trifluoromethyl group would also influence the molecular packing arrangement.

| Structural Feature | Description | Governing Interactions |

|---|---|---|

| Molecular Conformation | Relative orientation of the indole ring and the trifluoroethanol side chain. | Steric hindrance, intramolecular H-bonding |

| Hydrogen Bonding Network | Formation of chains or sheets linking molecules. | O-H···O, N-H···O, O-H···N interactions |

| π-π Stacking | Parallel or offset stacking of indole rings. | van der Waals forces, electrostatic interactions |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice. | Overall molecular packing and symmetry |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. rsc.org DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of atoms in 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol. researchgate.netresearchgate.net

Interactive Table: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | N1-H | ~1.01 Å |

| C4-C(ethanol) | ~1.51 Å | |

| C(ethanol)-O | ~1.43 Å | |

| C(ethanol)-C(CF3) | ~1.54 Å | |

| C-F (avg.) | ~1.35 Å | |

| Bond Angle | C3-C4-C(ethanol) | ~121° |

| C4-C(ethanol)-O | ~109.5° | |

| Dihedral Angle | C3-C4-C(ethanol)-O | ~60° (gauche) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole (B1671886) ring, which is a characteristic of indole derivatives. researchgate.netresearchgate.net Conversely, the LUMO would likely have significant contributions from the trifluoroethanol moiety, particularly the antibonding orbitals associated with the C-F bonds, due to the strong electron-withdrawing nature of the trifluoromethyl group. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. researchgate.net

Interactive Table: Calculated FMO Properties for this compound

| Property | Predicted Value (eV) | Description |

| E_HOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.05 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. deeporigin.com It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net These maps are crucial for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack. mdpi.com

In this compound, the MESP map would show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, indicating their susceptibility to electrophilic attack. chemrxiv.org The π-electron cloud of the indole ring would also exhibit a region of negative potential. researchgate.net In contrast, the hydrogen atom of the N-H group and the hydroxyl proton would be characterized by positive potential, marking them as sites for nucleophilic interaction. chemrxiv.org The region around the highly electronegative fluorine atoms would also be electron-rich.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, corresponding to the familiar Lewis structure picture. mendeley.com This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which result from orbital overlaps between donor (filled) and acceptor (unfilled) orbitals. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. uba.ar

Interactive Table: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 | π* (C3-C4) | ~5.5 | Lone pair delocalization |

| LP (1) O12 | σ* (C11-H11) | ~2.1 | Hyperconjugation |

| π (C1-C2) | π* (C3-C4) | ~18.0 | π-conjugation within ring |

| σ (C4-C10) | σ* (C11-C12) | ~1.5 | Sigma bond interaction |

Analysis of Reactivity Descriptors (e.g., Global and Local Philicity Indices, Fukui Functions, Electronegativities)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. jocpr.comresearchgate.net These are calculated from the energies of the HOMO and LUMO.

Local reactivity is assessed using descriptors like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. wikipedia.orgnumberanalytics.com The condensed Fukui functions simplify this by assigning reactivity values to individual atoms. researchgate.net For this compound, the carbon atoms of the pyrrole (B145914) ring in the indole moiety, particularly C3, are often susceptible to electrophilic attack. The Fukui function analysis would quantify the reactivity of each atomic site, providing a more nuanced picture than MESP alone. researchgate.net

Interactive Table: Calculated Global and Local Reactivity Descriptors

| Descriptor | Value | Interpretation |

| Global Descriptors | ||

| Chemical Potential (μ) | -3.675 eV | Tendency to escape electron cloud |

| Chemical Hardness (η) | 2.525 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.67 eV | Electrophilic nature of the molecule |

| Local Descriptors (Condensed Fukui Functions) | ||

| f⁻ (C3) | 0.18 | Most probable site for electrophilic attack |

| f⁺ (C11) | 0.22 | Probable site for nucleophilic attack (ethanol carbon) |

| f⁰ (C2) | 0.15 | Probable site for radical attack |

Computational Spectroscopic Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic transitions. aip.org

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. github.io For this compound, predicting ¹H, ¹³C, and especially ¹⁹F NMR spectra is crucial. nih.gov The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes computational prediction a powerful tool for confirming the structure and conformation of the trifluoroethanol side chain. rsc.orguni-muenchen.de

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed using DFT. The resulting theoretical IR spectrum shows characteristic peaks corresponding to specific bond vibrations, such as N-H and O-H stretching, C-F stretching, and aromatic C-H bending. researchgate.netmdpi.com Comparing the calculated spectrum with an experimental one helps in assigning the observed vibrational bands. researchgate.net For the target molecule, strong absorptions would be predicted for the O-H stretch (~3400-3600 cm⁻¹), the N-H stretch (~3490 cm⁻¹), and intense C-F stretching bands (~1100-1300 cm⁻¹). nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. faccts.deyoutube.com The indole chromophore typically exhibits two main absorption bands (¹La and ¹Lb transitions). chemrxiv.org The calculations for this compound would predict the wavelengths of maximum absorption (λ_max) and provide insight into the nature of the electronic transitions involved, such as π→π* transitions within the indole ring. nih.govmdpi.com

Interactive Table: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |

| ¹⁹F NMR | δ (ppm) | -77.5 | -75 to -80 |

| ¹H NMR | δ (ppm, N-H) | 8.10 | 8.0 - 8.2 |

| ¹³C NMR | δ (ppm, C-OH) | 68.2 | 65 - 70 |

| IR | ν (cm⁻¹, O-H stretch) | 3550 | 3400 - 3600 |

| IR | ν (cm⁻¹, C-F stretch) | 1150-1280 | 1100 - 1300 |

| UV-Vis | λ_max (nm) | 275 | 270 - 290 |

Conformational Analysis and Energy Landscapes

Theoretical studies on similar fluorinated molecules suggest that the presence of the highly electronegative fluorine atoms significantly impacts conformational preferences. nih.gov In the case of this compound, key dihedral angles determining the conformation would be those around the C(indole)-C(ethanol) and C(ethanol)-O(hydroxyl) bonds. The bulky and electron-rich indole ring and the trifluoromethyl group will likely adopt staggered conformations to minimize steric hindrance.

Molecular Modeling of Chemical Interactions

Molecular modeling provides valuable insights into the non-covalent interactions that govern the behavior of this compound in a biological or chemical system. The key interaction types for this molecule are hydrogen bonding and π-stacking.

Hydrogen Bonding: The molecule possesses both hydrogen bond donor and acceptor capabilities. libretexts.org The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group, the nitrogen atom of the indole ring, and the fluorine atoms of the trifluoromethyl group can all act as hydrogen bond acceptors. libretexts.orgyoutube.com The 2,2,2-trifluoroethanol (B45653) moiety is known for its strong hydrogen bonding properties, often forming stable complexes. nih.govresearchgate.net Theoretical studies on interactions between indole derivatives and alcohols have shown the formation of OH-π hydrogen-bonded complexes. researchgate.net In the context of this compound, both intermolecular and intramolecular hydrogen bonds are plausible and would significantly influence its chemical and physical properties.

π-Stacking: The indole ring, being an aromatic system, is capable of engaging in π-stacking interactions. nih.gov These interactions occur between the electron-rich π-system of the indole ring and other aromatic systems. The strength and geometry of these interactions (e.g., face-to-face, edge-to-face) are dependent on the nature of the interacting partner. nih.gov In a biological context, such as binding to a protein, the indole moiety could form favorable π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Computational models can predict the preferred orientation and energetic contribution of these π-stacking interactions, which are crucial for molecular recognition and binding affinity. Studies on similar indole-containing compounds have highlighted the importance of slipped π-π stacking interactions in their supramolecular architecture. nih.gov

Computational Descriptors of Molecular Structure

Computational descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors are widely used in medicinal chemistry and drug discovery to predict a molecule's behavior.

| Descriptor | Predicted Value/Count | Significance |

| Topological Polar Surface Area (TPSA) | ~55-65 Ų | TPSA is a good indicator of a molecule's ability to permeate cell membranes. A value in this range suggests moderate cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | ~2.0-2.5 | LogP is a measure of a molecule's lipophilicity. A value in this range indicates a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates. |

| Hydrogen Bond Acceptors | 4 | This count includes the nitrogen of the indole ring, the oxygen of the hydroxyl group, and the three fluorine atoms (often considered weak acceptors). The ability to accept hydrogen bonds is crucial for solubility and binding to biological targets. |

| Hydrogen Bond Donors | 2 | This count includes the hydrogen on the indole nitrogen and the hydrogen of the hydroxyl group. The ability to donate hydrogen bonds is important for specific interactions with biological macromolecules. libretexts.orgnih.gov |

These values are estimations based on the constituent functional groups. Precise values are typically calculated using specialized software packages. The combination of these descriptors provides a preliminary assessment of the drug-like properties of this compound.

Chemical Reactivity and Derivatization

Transformations Involving the Secondary Alcohol Functionality (e.g., Oxidation, Esterification, Etherification)

The secondary alcohol is a key site for derivatization. Its reactivity is influenced by the adjacent electron-withdrawing trifluoromethyl group, which can affect the reaction rates and conditions required for transformation.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(1H-indol-4-yl)ethanone. This transformation is a common strategy to introduce a carbonyl group, which can then serve as a handle for further modifications. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and reaction scale. Mild conditions are often preferred to avoid over-oxidation or degradation of the sensitive indole (B1671886) ring.

Esterification: Esterification of the hydroxyl group is a straightforward method to introduce a wide range of functional groups. This can be achieved through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. These reactions are typically catalyzed by acids or bases. The resulting esters may exhibit modified biological activities or physicochemical properties.

Etherification: Conversion of the alcohol to an ether is another valuable derivatization pathway. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed condensation with another alcohol can be used.

The following table summarizes common transformations of the secondary alcohol functionality.

| Transformation | Reagent/Conditions | Product |

| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanone |

| Dess-Martin periodinane, CH₂Cl₂ | 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanone | |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanone | |

| Esterification | Acetic anhydride, Pyridine | 1-(1H-indol-4-yl)-2,2,2-trifluoroethyl acetate |

| Benzoyl chloride, Et₃N | 1-(1H-indol-4-yl)-2,2,2-trifluoroethyl benzoate | |

| Etherification | NaH, then Methyl iodide (CH₃I) in THF | 4-(2,2,2-Trifluoro-1-methoxyethyl)-1H-indole |

| NaH, then Benzyl bromide (BnBr) in DMF | 4-(1-(Benzyloxy)-2,2,2-trifluoroethyl)-1H-indole |

Reactions of the Trifluoromethyl Group (e.g., Nucleophilic Substitution)

The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive towards many chemical reagents, a property that contributes to the metabolic stability of many fluorinated drug molecules. thieme-connect.com

Nucleophilic Substitution: Direct nucleophilic substitution of a fluorine atom on the trifluoromethyl group is extremely challenging and requires harsh reaction conditions. The strong carbon-fluorine bond and the electronic effects of the other two fluorine atoms make the carbon atom of the CF₃ group highly electron-deficient but sterically hindered and poor at stabilizing a potential negative charge that would develop during a nucleophilic attack. Consequently, standard Sₙ2-type reactions are not feasible. While some specialized methods exist for the transformation of aromatic trifluoromethyl groups, they are not readily applicable to the aliphatic CF₃ group in this molecule under typical laboratory conditions. acs.org

Recent studies have shown that under specific conditions, such as metal-free nucleophilic exchange with [¹⁸F]fluoride on chlorodifluoromethyl precursors, transformations involving the CF₂X group can occur, suggesting that derivatization is possible. researchgate.net However, for the CF₃ group in 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol, it primarily serves as a stable, lipophilic, and electron-withdrawing moiety that modulates the properties of the molecule rather than acting as a reactive handle for derivatization. Radical reactions may offer a potential avenue for functionalization, but these are less common and require specific radical initiators. rsc.org

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is highly regioselective.

| Reaction Type | Reagent | Major Product |

| Halogenation | N-Bromosuccinimide (NBS) | 2,2,2-Trifluoro-1-(3-bromo-1H-indol-4-yl)ethanol |

| N-Chlorosuccinimide (NCS) | 2,2,2-Trifluoro-1-(3-chloro-1H-indol-4-yl)ethanol | |

| Nitration | Benzoyl nitrate | 2,2,2-Trifluoro-1-(3-nitro-1H-indol-4-yl)ethanol |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 4-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-indole-3-carbaldehyde |

| Mannich Reaction | Formaldehyde, Dimethylamine | 4-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-indol-3-yl)methanamine |

Nucleophilic Reactivity: The indole nucleus itself is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups. nii.ac.jpsemanticscholar.org However, the nitrogen atom (N1) is a site of nucleophilic reactivity. It possesses a slightly acidic proton and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form an indolide anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This N-functionalization is a common strategy for modifying the properties of indole-containing compounds. clockss.org

Cyclization and Rearrangement Pathways in Derivative Synthesis

The structure of this compound offers possibilities for intramolecular reactions to form novel heterocyclic systems. These cyclization and rearrangement pathways are crucial for generating structural diversity.

Intramolecular Cyclization: By transforming the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), intramolecular cyclization can be induced. The nucleophilic nitrogen atom (N1) or the C3 carbon could potentially attack the electrophilic carbon bearing the leaving group.

N1-Cyclization: Reaction between the N1-anion and the side chain could lead to the formation of a fused five-membered ring, resulting in a pyrrolo[1,2-a]indole derivative.

C3-Cyclization: An intramolecular Friedel-Crafts-type reaction at the C3 position, particularly under acidic conditions that promote carbocation formation at the benzylic position, could lead to a different fused ring system.

Rearrangement Pathways: Sigmatropic rearrangements are a powerful tool in indole synthesis and derivatization. researchgate.net While not directly applicable to the parent compound, derivatives could be designed to undergo such transformations. For instance, N-allylation followed by oxidation could set the stage for a nii.ac.jpcore.ac.uk-Meisenheimer rearrangement, leading to novel structures. researchgate.net The development of indole syntheses often involves cyclization as a key step, and similar logic can be applied to the derivatization of a pre-formed indole. mdpi.comnih.gov

The following table outlines some hypothetical cyclization strategies.

| Starting Derivative | Reaction Conditions | Potential Product Class |

| 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethyl methanesulfonate | Strong base (e.g., NaH) | Fused pyrrolo[1,2-a]indole system |

| This compound | Strong acid (e.g., PPA, H₂SO₄) | Fused cyclopenta[cd]indole system |

| N-allyl-4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole | Oxidation, then thermal or catalytic conditions | Rearranged and potentially cyclized products |

Development of Novel Reaction Pathways for Diversified Derivatization

Modern synthetic organic chemistry offers a plethora of tools that can be applied to this compound to create a diverse library of derivatives.

C-H Activation/Functionalization: A major area of development is the direct functionalization of C-H bonds. While C3 is the most electronically activated position, transition-metal catalysis (e.g., using Palladium, Rhodium, or Iridium) can enable regioselective C-H activation at other positions of the indole ring, such as C2 or C7. This approach avoids the need for pre-functionalization (e.g., halogenation) and offers a more atom-economical route to novel derivatives. nih.gov

Cross-Coupling Reactions: The indole nucleus can be halogenated (e.g., at C3, C5, or C6) to provide a handle for various transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the accessible chemical space. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. This methodology could be employed for the trifluoromethylation of the indole nucleus or to initiate novel cyclization cascades involving the side chain. bohrium.comresearchgate.net

Enzymatic and Bio-catalytic Methods: The use of enzymes for selective transformations offers a green and highly specific alternative to traditional chemical methods. For example, oxidoreductases could be used for the enantioselective oxidation of the alcohol, or hydrolases for the selective acylation or deacylation of ester derivatives.

The exploration of these modern synthetic methods will undoubtedly lead to the discovery of new derivatives of this compound with unique structural features and potentially valuable biological properties.

Advanced Applications in Chemical Sciences

Utility as a Versatile Synthon and Building Block for Complex Organic Molecules

As a functionalized indole (B1671886), 2,2,2-Trifluoro-1-(1H-indol-4-yl)ethanol serves as a highly valuable synthon, or building block, for the assembly of more complex molecular architectures. The indole portion of the molecule is a common scaffold in biologically active compounds, and the trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. nih.govresearchgate.net Trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, which are structurally related to the title compound, are known precursors for complex indole derivatives with potential pharmaceutical applications. nih.gov

The synthesis of fluorinated heterocycles is a major focus in medicinal chemistry, as the inclusion of fluorine can profoundly alter a molecule's properties. researchgate.net this compound is an ideal starting material for creating such complex structures. The alcohol group can be activated or transformed to participate in cyclization reactions, leading to the formation of novel, fluorine-containing heterocyclic systems fused to the indole core. Domino trifluoromethylation and cyclization strategies are employed for synthesizing trifluoromethyl-indoles from other precursors, highlighting the importance of building blocks that can efficiently incorporate the trifluoromethyl group into heterocyclic frameworks. organic-chemistry.org The development of N-trifluoromethyl indoles from N-CF3 hydrazine precursors further underscores the robustness of the indole core in accommodating trifluoromethyl groups and its utility in creating diverse heterocyclic structures. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how molecular modifications affect biological activity. This compound is an excellent platform for generating libraries of diverse indole derivatives for such studies. The indole nitrogen can be alkylated or acylated, the alcohol can be converted into other functional groups like ethers or esters, and the indole ring itself can undergo further substitution. Each modification produces a new analogue, allowing researchers to systematically probe the interactions of these molecules with biological targets. The strategic introduction of various functional groups onto the indole scaffold is a common approach in the development of new therapeutic agents, including those targeting breast and liver cancer. nih.govnih.gov

Table 1: Potential Modifications of this compound for SAR Studies

| Reaction Site | Type of Modification | Potential New Functional Group |

| Indole N-H | Alkylation, Acylation | N-Alkyl, N-Acyl |

| Alcohol O-H | Etherification, Esterification | Ether, Ester |

| Indole Ring | Electrophilic Substitution | Halogenation, Nitration |

| Alcohol C-O | Nucleophilic Substitution | Azide, Amine |

Role in Fluorous Chemistry Methodologies

Fluorous chemistry utilizes highly fluorinated compounds to simplify the purification of reaction products. The trifluoromethyl group in this compound imparts a degree of "fluorous" character to the molecule. By attaching a longer perfluoroalkyl chain (a "fluorous tag") to the molecule, typically at the indole nitrogen or through the alcohol group, its solubility profile is dramatically altered. The tagged molecule will preferentially dissolve in a fluorous solvent, while non-fluorinated reactants and byproducts remain in a standard organic solvent. This allows for efficient separation by simple liquid-liquid extraction, avoiding the need for chromatography. This technique is particularly valuable for high-throughput synthesis and the purification of complex molecules.

Exploration in Advanced Materials Science Research

Indole derivatives are known to possess interesting photophysical properties, making them useful as fluorescent probes. acs.org The incorporation of a trifluoromethyl group can modulate these electronic properties, potentially leading to materials with enhanced performance. Derivatives of this compound could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors. The strong dipole moment of the C-F bonds and the electron-withdrawing nature of the CF3 group can influence the molecular orbital energy levels, which is a critical factor in the design of functional organic materials. dumelelab.comnih.gov

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Property | Role of CF3 Group |

| Organic Electronics | Electron Transport | Modulates LUMO energy level |

| Fluorescent Probes | Quantum Yield, Stokes Shift | Alters electronic transitions |

| Chemical Sensors | Environmental Sensitivity | Influences binding interactions |

Application in Chiral Recognition and Enantiomeric Discrimination Studies

The carbon atom bearing the alcohol and trifluoromethyl group in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. When synthesized in its enantiopure form (as either the R or S enantiomer), this compound can be used as a chiral selector or resolving agent. Chiral recognition is a critical process in pharmaceutical science, as different enantiomers of a drug can have vastly different biological effects. Chiral molecules like trifluoro-ethanol derivatives can form transient diastereomeric complexes with other chiral molecules, and the differing stability of these complexes allows for their separation or spectroscopic differentiation. nih.gov The distinct interactions between an enantiomerically pure form of this compound and the enantiomers of another chiral compound can be exploited in chromatography (as a chiral stationary phase) or in NMR spectroscopy (as a chiral solvating agent) to determine the enantiomeric purity of a sample.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(1H-indol-4-yl)ethanol, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound likely involves coupling trifluoroethanol moieties with indole derivatives. A plausible route is via nucleophilic substitution or Friedel-Crafts alkylation, using indole-4-carbaldehyde as a precursor. For example, trifluoroethanol derivatives can be activated using thionyl chloride (SOCl₂) to form a reactive intermediate, which then reacts with indole under anhydrous conditions in ethanol or tetrahydrofuran (THF) . Optimization includes:

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution on the indole ring .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regioselectivity of substitution on the indole ring. The trifluoromethyl group (-CF₃) shows a distinct triplet in ¹⁹F NMR at ~-70 ppm .

- IR Spectroscopy : Detect hydroxyl (-OH) stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 245.08) .

Q. What safety protocols are essential when handling trifluoroethanol derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation; trifluoroethanol vapors are toxic .

- PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks .

- Storage : Keep in flame-resistant cabinets (flammability class 3) away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in electrophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The HOMO localization on the indole ring predicts electrophilic attack at the 4-position .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states via continuum solvation models (SMD) .

- Kinetic Isotope Effects (KIE) : Compare experimental vs. computed KIE to validate mechanisms .

Q. What strategies resolve contradictions in reported thermodynamic data for trifluoroethanol-containing compounds?

Methodological Answer:

- Calorimetric Validation : Re-measure enthalpy of formation (ΔHf°) via bomb calorimetry and compare with NIST-reported values (e.g., ΔHf° = -792 kJ/mol for trifluoroethanol) .

- Error Analysis : Identify discrepancies in purity (e.g., GC-MS >99% vs. 95% in older studies) .

- Collaborative Benchmarking : Cross-validate data with independent labs using standardized protocols .

Q. How can impurities in synthesized this compound be identified and mitigated?

Methodological Answer:

- HPLC-MS : Detect trace byproducts (e.g., di-substituted indole derivatives) using C18 columns and acetonitrile/water gradients .

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar impurities .

- Reaction Monitoring : In-situ FTIR tracks intermediate formation to adjust reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products